Meisoindigo

Description

Propriétés

IUPAC Name |

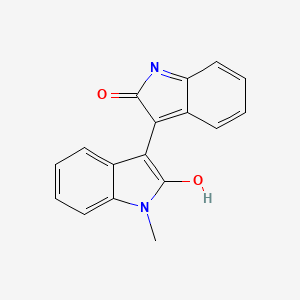

3-(2-hydroxy-1-methylindol-3-yl)indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2/c1-19-13-9-5-3-7-11(13)15(17(19)21)14-10-6-2-4-8-12(10)18-16(14)20/h2-9,21H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYXCQXTKOYHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1O)C3=C4C=CC=CC4=NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025868 | |

| Record name | 3-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-1,3-dihydro-1-methyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97207-47-1 | |

| Record name | N-Methylisoindigotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097207471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-1,3-dihydro-1-methyl-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEISOINDIGO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92UIP6405R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Meisoindigo's Mechanism of Action in Chronic Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meisoindigo, a derivative of a traditional Chinese medicine component, has been clinically utilized for the treatment of Chronic Myeloid Leukemia (CML). While its efficacy has been established, a deep understanding of its molecular mechanisms has only recently come to light. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of this compound in CML. The core of its action involves acting as a "molecular glue" to induce the proteasomal degradation of a key protein kinase, PKMYT1. This primary action triggers a cascade of downstream effects, including the inhibition of the hallmark BCR-ABL signaling pathway, modulation of other critical pathways such as Wnt and STAT3, and the induction of apoptosis and cell cycle arrest in CML cells. This document consolidates the current knowledge, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of the key pathways and processes involved.

Core Mechanism: Molecular Glue-Induced Degradation of PKMYT1

Recent groundbreaking research has identified Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) as a direct target of this compound.[1][2] this compound functions as a molecular glue, a novel mechanism for a small molecule drug.

-

Binding and Interaction: this compound forms a selective and reversible covalent bond with the Cys301 residue of PKMYT1.[1]

-

Enhanced E3 Ligase Recognition: This binding event enhances the interaction between PKMYT1 and the E3 ubiquitin ligase TRIM25 by approximately 30-fold.[1][2]

-

Ubiquitination and Degradation: The enhanced proximity facilitates the K48-linked polyubiquitination of PKMYT1, marking it for degradation by the proteasome.[1][2]

The degradation of PKMYT1 is a pivotal event, as this kinase plays a significant role in CML cell proliferation and survival. Knockdown of PKMYT1 in K562 CML cells has been shown to induce G2/M phase cell cycle arrest, enhance early apoptosis, and inhibit cell proliferation.[1][2]

Inhibition of the BCR-ABL Signaling Pathway

The constitutively active BCR-ABL tyrosine kinase is the pathogenic driver of CML. This compound has been demonstrated to inhibit this critical signaling pathway.

-

Protein Levels: Treatment with this compound leads to a down-regulation of both total and phosphorylated BCR-ABL protein levels in K562 cells.[3] Interestingly, it does not appear to affect the mRNA level of bcr-abl, suggesting a post-transcriptional or protein stability-related mechanism.[3]

-

Downstream Effectors: The inhibition of BCR-ABL activity results in decreased phosphorylation of its key downstream targets, including STAT5 and CRKL.[3]

-

Transcription Factor Activity: Consequently, the DNA binding potential of STAT3 and STAT5, which are critical for leukemic cell proliferation and survival, is inhibited.[3]

Modulation of Wnt and STAT3 Signaling

Beyond the canonical BCR-ABL axis, this compound exerts influence over other pro-survival signaling pathways in CML cells.

-

Wnt Pathway: this compound can affect the Wnt signaling pathway by inhibiting the phosphorylation of GSK-3β.[4] This leads to a decrease in the expression of downstream targets β-catenin and c-MYC, which are involved in cell proliferation and stem cell function.[4] The degradation of PKMYT1 may also be linked to the modulation of Wnt signaling, thereby affecting leukemic stem cells.[1]

-

STAT3 Pathway: this compound has been shown to inhibit the activation of STAT3 by reducing its phosphorylation at Y705, independent of its effect on the BCR-ABL pathway.[5] This provides an additional layer of anti-leukemic activity.

Induction of Apoptosis and Cell Cycle Arrest

A key outcome of this compound treatment is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

-

Cell Cycle Arrest: As a downstream consequence of PKMYT1 degradation, CML cells treated with this compound arrest in the G2/M phase of the cell cycle.[1][2] Historically, it has also been suggested to inhibit cyclin-dependent kinases (CDKs).[6]

-

Caspase-Dependent Apoptosis: this compound induces apoptosis through a caspase-dependent pathway.[3][7] This involves the activation of initiator caspases (Caspase-8, Caspase-9) and the executioner caspase (Caspase-3), leading to the cleavage of substrates like PARP.[3][7]

-

Mitochondrial Involvement: The apoptotic process is linked to mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[3][7]

-

Bcl-2 Family Proteins: The role of the Bcl-2 family is not fully resolved. One study indicates that this compound down-regulates the anti-apoptotic protein Bcl-2 and up-regulates the pro-apoptotic protein Bax.[7] Another study in K562 cells suggested that Bcl-2 family members were not involved in the process.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various studies.

Table 1: In Vitro Cellular Effects of this compound

| Cell Line | Parameter | Concentration | Duration | Result | Reference |

|---|---|---|---|---|---|

| HL-60 | Apoptosis Rate | 20 µmol/L | 1 h | (3.70 ± 0.56)% | [7] |

| HL-60 | Apoptosis Rate | 20 µmol/L | 3 h | (19.80 ± 1.13)% | [7] |

| HL-60 | Apoptosis Rate | 20 µmol/L | 6 h | (29.20 ± 2.69)% | [7] |

| HL-60 | Apoptosis Rate | 20 µmol/L | 12 h | (47.05 ± 7.70)% | [7] |

| HL-60 | Fas Positive Rate | 20 µmol/L | 1 h | (21.30 ± 1.27)% vs (9.35 ± 0.21)% control | [7] |

| K562 | PKMYT1-TRIM25 Interaction | N/A | N/A | ~30-fold enhancement |[1][2] |

Table 2: Clinical Efficacy of this compound in CML (Phase III Trial)

| Patient Group | Treatment | Total Cases | Total Response Rate | Complete & Partial Remission Rate | Reference |

|---|

| All Patients | this compound (75-150mg/day) | 402 | 90.1% | 81.3% |[8] |

Appendix: Key Experimental Protocols

This section provides a general overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

6.1 Activity-Based Protein Profiling (ABPP) This technique was instrumental in identifying PKMYT1 as a direct target of this compound.[1]

-

Objective: To identify the direct protein targets of a small molecule in a complex proteome.

-

General Workflow:

-

CML cell lysates are incubated with this compound.

-

A probe that reacts with the target protein, often in a covalent manner facilitated by the drug, is added.

-

The protein-probe complexes are enriched, typically using affinity purification (e.g., biotin-streptavidin).

-

The enriched proteins are identified and quantified using mass spectrometry.

-

6.2 Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins.

-

Methodology: Used to measure the levels of total and phosphorylated BCR-ABL, STAT5, CRKL, caspases, PARP, Bcl-2 family proteins, GSK-3β, and β-catenin.[3][4][7] CML cells are treated with this compound for specified times and concentrations. Cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are transferred to a membrane, which is then incubated with primary antibodies specific to the protein of interest, followed by incubation with a secondary antibody linked to a detection system (e.g., chemiluminescence).

6.3 Flow Cytometry

-

Objective: To analyze cellular characteristics, including apoptosis and cell cycle distribution.

-

Methodology:

-

Apoptosis Assay: Treated cells are stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) or a similar dye (to detect late apoptotic/necrotic cells). The percentage of cells in different apoptotic stages is then quantified.[3]

-

Cell Cycle Analysis: Cells are fixed and stained with a DNA-binding dye like PI. The fluorescence intensity, which is proportional to the DNA content, is measured to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[2]

-

6.4 Electronic Mobility Shift Assay (EMSA)

-

Objective: To assess the DNA binding activity of transcription factors.

-

Methodology: Used to determine the effect of this compound on the DNA binding of STAT3 and STAT5.[3] Nuclear extracts from treated and untreated cells are incubated with a radiolabeled DNA probe containing the specific binding sequence for the transcription factor. The protein-DNA complexes are then separated from the free probe by non-denaturing polyacrylamide gel electrophoresis. A decrease in the shifted band indicates reduced DNA binding activity.

Conclusion and Future Directions

The mechanism of action of this compound in CML is complex and multi-pronged. The discovery of its role as a molecular glue that induces the degradation of PKMYT1 provides a novel and central framework for understanding its efficacy. This primary action, combined with the inhibition of the BCR-ABL oncoprotein and the modulation of other key survival pathways, culminates in potent anti-leukemic effects, including cell cycle arrest and apoptosis.

Future research should focus on:

-

Further elucidating the interplay between PKMYT1 degradation and the inhibition of the BCR-ABL pathway.

-

Investigating the potential of this compound or its derivatives in overcoming tyrosine kinase inhibitor (TKI) resistance in CML.

-

Exploring the development of new molecular glue degraders based on the this compound scaffold for CML and other malignancies.

This comprehensive understanding of this compound's molecular pharmacology provides a strong rationale for its clinical use and a valuable foundation for the development of next-generation targeted therapies for CML.

References

- 1. This compound Acts as a Molecular Glue to Target PKMYT1 for Degradation in Chronic Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Effect on bcr-abl signaling pathway and the mechanisms of apoptosis induction by this compound in K562 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Effect of this compound on Wnt signal pathway in K562 and HL-60 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methylisoindigo and Its Bromo-Derivatives Are Selective Tyrosine Kinase Inhibitors, Repressing Cellular Stat3 Activity, and Target CD133+ Cancer Stem Cells in PDAC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. [Inducement effect of this compound on apoptosis of leukemia cell line HL-60 and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Phase III clinical trial on meisoindico in the treatment of chronic myelogenous leukemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Meisoindigo and Its Derivatives: A Technical Guide for Drug Development Professionals

Abstract

Meisoindigo, a synthetic derivative of the natural product indirubin, has garnered significant attention in medicinal chemistry due to its potent anti-cancer properties. This document provides an in-depth technical guide on the synthesis of this compound and its derivatives, intended for researchers, scientists, and professionals in the field of drug development. It covers the core synthetic methodologies, detailed experimental protocols, quantitative biological data, and an overview of the key signaling pathways modulated by these compounds.

Introduction

This compound (1-methyl-isoindigo) is a bis-indole alkaloid that has demonstrated significant therapeutic potential, particularly in the treatment of chronic myeloid leukemia (CML).[1] It is a structural isomer of indirubin, an active component of the traditional Chinese medicine Danggui Longhui Wan.[2] Unlike indirubin, which is known to be an ATP-competitive protein kinase inhibitor, this compound appears to exert its biological effects through different mechanisms, making it an intriguing subject for further investigation and analog development.[3] This guide will detail the synthetic pathways to this compound and its derivatives, summarize their biological activities, and explore the underlying mechanisms of action.

Core Synthetic Methodologies

The synthesis of the isoindigo scaffold predominantly relies on the acid-catalyzed condensation of an isatin derivative with an oxindole derivative.[4] For the synthesis of this compound itself, the key precursors are N-methylisatin and oxindole.

Synthesis of Key Precursors

2.1.1. Synthesis of N-Methylisatin:

N-methylisatin can be synthesized from isatin through N-alkylation. A common method involves the reaction of isatin with an alkylating agent, such as methyl iodide, in the presence of a base.[5] An alternative approach is the electrochemical reduction of isatin in the presence of methyl iodide, which can yield N-methylisatin in high yields.[3]

2.1.2. Synthesis of Oxindole:

Several methods exist for the synthesis of oxindole. A classical approach is the intramolecular cyclization of α-chloroacetanilide, which can be catalyzed by a Lewis acid.[6] More modern methods include palladium-catalyzed intramolecular C-H functionalization of anilides.[1][2]

Condensation Reaction for this compound Synthesis

The core reaction for synthesizing this compound is the aldol-type condensation of N-methylisatin and oxindole. This reaction is typically carried out in a refluxing acidic solvent, such as a mixture of acetic acid and hydrochloric acid.[4] The mechanism involves the initial enolization of oxindole, which then attacks the carbonyl group at the 3-position of N-methylisatin, followed by dehydration to yield the final this compound product.

Experimental Protocols

General Synthesis of this compound

Materials:

-

N-methylisatin

-

Oxindole

-

Glacial Acetic Acid

-

Concentrated Hydrochloric Acid

-

Ethanol

Procedure:

-

A mixture of N-methylisatin (1 equivalent) and oxindole (1 equivalent) is suspended in glacial acetic acid.

-

A catalytic amount of concentrated hydrochloric acid is added to the suspension.

-

The reaction mixture is heated to reflux and stirred for 2-4 hours, during which time the color of the solution should change, and a precipitate may form.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

After completion, the mixture is cooled to room temperature, and the precipitate is collected by filtration.

-

The collected solid is washed with ethanol and then water to remove any remaining acid and unreacted starting materials.

-

The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to yield the final product as a reddish solid.

-

The structure and purity of the synthesized this compound are confirmed by spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry.

Synthesis of a Bromo-Meisoindigo Derivative (Illustrative Example)

This protocol is adapted from the synthesis of bromo-meisoindigo derivatives.[2]

Step 1: Synthesis of Brominated Isatin (if not commercially available)

-

A suitable bromo-aniline is converted to the corresponding isatin via the Sandmeyer isonitrosoacetanilide isatin synthesis.

Step 2: N-methylation of Brominated Isatin

-

The brominated isatin is N-methylated using a methylating agent like dimethyl sulfate in the presence of a base such as sodium hydride in an anhydrous solvent like DMF.

Step 3: Condensation with Oxindole

-

The N-methyl-bromo-isatin is then condensed with oxindole following the general procedure described in section 3.1. The reaction is typically carried out in a mixture of acetic acid and hydrochloric acid at elevated temperatures.

Step 4: Purification

-

The resulting bromo-meisoindigo derivative is purified by filtration and recrystallization.

Quantitative Data on Biological Activity

This compound and its derivatives have been evaluated for their antiproliferative activities against a range of human cancer cell lines. The following tables summarize the reported 50% inhibitory concentration (IC50) values.

Table 1: Antiproliferative Activity of this compound and its Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | K562 | Chronic Myeloid Leukemia | 6.60 (48h) | [1] |

| THP-1 | Acute Monocytic Leukemia | 8.21 (48h) | [1] | |

| HepG2 | Hepatocellular Carcinoma | 8.97 (48h) | [1] | |

| MCF-7 | Breast Cancer | 11.94 (48h) | [1] | |

| Caco-2 | Colorectal Adenocarcinoma | 14.59 (48h) | [1] | |

| 5'-chloro-pyridone-annelated isoindigo (3b) | K562 | Chronic Myeloid Leukemia | 6.60 (48h) | [1] |

| THP-1 | Acute Monocytic Leukemia | 8.21 (48h) | [1] | |

| HepG2 | Hepatocellular Carcinoma | 8.97 (48h) | [1] | |

| MCF-7 | Breast Cancer | 11.94 (48h) | [1] | |

| Caco-2 | Colorectal Adenocarcinoma | 14.59 (48h) | [1] | |

| 5'-H-pyridone-annelated isoindigo (3d) | K562 | Chronic Myeloid Leukemia | 8.66 (48h) | [1] |

| THP-1 | Acute Monocytic Leukemia | 9.10 (48h) | [1] | |

| HepG2 | Hepatocellular Carcinoma | 13.88 (48h) | [1] | |

| MCF-7 | Breast Cancer | 15.72 (48h) | [1] | |

| Caco-2 | Colorectal Adenocarcinoma | 19.03 (48h) | [1] | |

| 1-phenpropylisoindigo | K562 | Chronic Myeloid Leukemia | More potent than this compound | [7] |

| 1-(p-methoxy-phenethyl)-isoindigo | K562 | Chronic Myeloid Leukemia | More potent than this compound | [7] |

| 7-azaisoindigo derivative (8) | DU145 | Prostate Cancer | High activity | [8] |

| 7-azaisoindigo derivative (9) | DU145 | Prostate Cancer | High activity | [8] |

| 7-azaisoindigo derivative (14) | DU145 | Prostate Cancer | High activity | [8] |

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine and growth factor signaling.[9] Aberrant activation of this pathway is common in many cancers. This compound has been shown to inhibit the JAK-STAT pathway, leading to reduced proliferation and increased apoptosis in cancer cells.[6] Specifically, it can decrease the phosphorylation of JAK2 and STAT proteins (STAT1, STAT3, and STAT5).[6]

References

- 1. Oxindole synthesis [organic-chemistry.org]

- 2. Synthesis of oxindole from acetanilide via Ir(iii)-catalyzed C–H carbenoid functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An Efficient Synthesis of a Spirocyclic Oxindole Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-METHYLISATIN | 2058-74-4 [chemicalbook.com]

- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

Meisoindigo: A Technical Guide to its Discovery, Development, and Therapeutic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meisoindigo, a synthetic derivative of the natural product indirubin, has emerged as a significant therapeutic agent, particularly in the treatment of chronic myeloid leukemia (CML). Originally developed in China as an optimized alternative to its parent compound found in traditional medicine, this compound has demonstrated a multifaceted mechanism of action that extends beyond its initial application. This technical guide provides an in-depth overview of the discovery, historical development, and molecular mechanisms of this compound. It includes a comprehensive summary of its efficacy in various cancer cell lines, detailed experimental protocols for key assays, and a visual representation of its impact on critical signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Discovery and Historical Development

The journey of this compound's discovery is rooted in traditional Chinese medicine. Its parent compound, indirubin, is an active ingredient of 'Danggui Longhui wan', a traditional remedy used for treating chronic diseases, including leukemia.[1] While indirubin showed therapeutic effects, it suffered from poor solubility and notable side effects. This prompted Chinese scientists to synthesize a series of indirubin derivatives in an effort to enhance efficacy and reduce toxicity.

This compound (N-methylisoindigo) was one such derivative, synthesized by chemists at the Institute of Materia Medica, Chinese Academy of Medical Sciences.[2] It exhibited higher anti-tumor activity in animal models compared to indirubin.[2] Subsequently, this compound has been used in China for the clinical treatment of chronic myeloid leukemia (CML) since the 1980s and officially approved in 1992.[3][4] Its development represents a successful example of modernizing traditional medicine through chemical modification to create a more effective and safer therapeutic agent.

Chemical Synthesis

The synthesis of this compound is typically achieved through an acid-catalyzed condensation reaction of 1-methyloxindole and isatin.[5]

General Synthetic Scheme:

A mixture of 1-methyloxindole and isatin is refluxed in a solution of acetic acid and hydrochloric acid to yield this compound.

A detailed, step-by-step laboratory protocol is provided in the Experimental Protocols section.

Efficacy and Pharmacokinetics

This compound has demonstrated significant anti-proliferative activity across a range of cancer cell lines. The following tables summarize key quantitative data regarding its efficacy and pharmacokinetic properties.

Table 1: In Vitro Efficacy of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| K562 | Chronic Myeloid Leukemia | ~5-10 | [6] |

| HL-60 | Acute Promyelocytic Leukemia | ~5-10 | [7] |

| NB4 | Acute Promyelocytic Leukemia | ~5-10 | [7] |

| U937 | Histiocytic Lymphoma | ~5-10 | [7] |

| U87 | Glioblastoma | 20 | [8] |

| BxPC3 | Pancreatic Ductal Adenocarcinoma | >20 | [3] |

| Panc1 | Pancreatic Ductal Adenocarcinoma | ~15 | [3] |

| Miapaca2 | Pancreatic Ductal Adenocarcinoma | ~10 | [3] |

| Jopaca-1 | Pancreatic Ductal Adenocarcinoma | ~10 | [3] |

Table 2: Clinical Trial Results of this compound in Chronic Myeloid Leukemia (Phase III)

| Patient Population | N | Dosage | Overall Response Rate | Complete Remission (CR) Rate | Partial Remission (PR) Rate | Citation |

| Newly Diagnosed | 134 | 75-150 mg/day | 83.6% | 45.0% | 39.3% | [9] |

| Previously Treated | - | 75-150 mg/day | 77.3% | 35.9% | 41.4% | [9] |

| Total | 402 | 75-150 mg/day | 90.1% | - | - | [10] |

Pharmacokinetics

Pharmacokinetic studies in rats have shown that after oral administration, the plasma concentrations of this compound were significantly lower than the in vitro IC50 values. This suggests that the established clinical efficacy of this compound may be attributed to the presence of active metabolites in vivo.[11]

Mechanism of Action

This compound exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the targeted degradation of key cellular proteins.

Induction of Apoptosis

This compound has been shown to induce apoptosis in various leukemia cell lines. This programmed cell death is mediated through the activation of the caspase cascade, including caspase-3, -8, and -9.[12] Furthermore, this compound can modulate the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.

Molecular Glue-Mediated Degradation of PKMYT1

A significant recent discovery has identified this compound as a "molecular glue."[13] It facilitates the interaction between the E3 ubiquitin ligase TRIM25 and the protein kinase PKMYT1 (protein kinase, membrane-associated tyrosine/threonine 1).[13] This induced proximity leads to the K48-linked polyubiquitination and subsequent proteasomal degradation of PKMYT1.[13] PKMYT1 is a negative regulator of the cell cycle, and its degradation leads to G2/M phase arrest and apoptosis in CML cells.[13]

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Methylisoindigo preferentially kills cancer stem cells by interfering cell metabolism via inhibition of LKB1 and activation of AMPK in PDACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medicopublication.com [medicopublication.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. japsonline.com [japsonline.com]

- 7. Evaluation of this compound, an indirubin derivative: in vitro antileukemic activity and in vivo pharmacokinetics. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Acts as a Molecular Glue to Target PKMYT1 for Degradation in Chronic Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Meisoindigo: A Deep Dive into its Cellular Targets and Signaling Pathways

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Meisoindigo, a synthetic derivative of the natural product indirubin, has garnered significant attention in cancer research for its potent anti-proliferative and pro-apoptotic activities across a range of malignancies, most notably in chronic myeloid leukemia (CML).[1] This technical guide provides an in-depth exploration of the cellular targets and signaling pathways modulated by this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the intricate signaling networks it influences.

Core Cellular Targets of this compound

This compound exerts its therapeutic effects through a multi-targeted approach, engaging with several key proteins involved in cell cycle regulation, proliferation, and survival. The primary cellular targets identified to date are summarized below.

Kinase Inhibition

A key mechanism of action for this compound is the inhibition of various protein kinases. A screening of this compound against a panel of 300 human protein kinases revealed it to be a highly selective tyrosine kinase inhibitor.[2]

Table 1: Inhibition of STAT3-Associated Tyrosine Kinases by this compound

| Kinase Target | Cell Line | Concentration | Effect | Reference |

| STAT3-associated Tyrosine Kinases | In vitro screen | 20 µM | Selective inhibition | [2] |

| Phospho-STAT3 (Y705) | HeLa | 1 µM - 5 µM | Reduction in phosphorylation | [2] |

| Phospho-STAT3 (Y705) | JoPaca-1 | 20 µM | Reduction in phosphorylation | [3] |

This compound also demonstrates inhibitory activity against Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3β (GSK-3β), contributing to its effects on cell cycle progression and the Wnt signaling pathway.[3]

Protein Degradation

Recent studies have unveiled a novel mechanism of action for this compound as a "molecular glue." It facilitates the degradation of specific proteins by promoting their interaction with E3 ubiquitin ligases, leading to their subsequent destruction by the proteasome.

Table 2: this compound as a Molecular Glue for Protein Degradation

| Protein Target | E3 Ligase | Cell Line | Effect | Reference |

| PKMYT1 | TRIM25 | K562 | Enhanced interaction and proteasomal degradation | [4] |

| ATM | VHL (via PROTAC derivative) | SW620, SW480 | Ubiquitin-proteasome dependent degradation | [5] |

Signaling Pathways Modulated by this compound

This compound's engagement with its cellular targets leads to the modulation of several critical signaling pathways that are often dysregulated in cancer.

STAT3 Signaling Pathway

This compound is a potent inhibitor of the STAT3 signaling pathway.[3] By inhibiting STAT3-associated tyrosine kinases, it prevents the phosphorylation and activation of STAT3, a key transcription factor that regulates genes involved in proliferation, survival, and angiogenesis.[3]

Caption: this compound inhibits STAT3 signaling by targeting associated tyrosine kinases.

PI3K/Akt Signaling Pathway

This compound has been shown to down-regulate the PI3K/Akt signaling pathway, which is a central regulator of cell survival and proliferation. This inhibition contributes to the induction of apoptosis in cancer cells.

Wnt/β-catenin Signaling Pathway

By inhibiting GSK-3β, this compound can modulate the Wnt/β-catenin signaling pathway.[6] This pathway is crucial for development and is frequently hyperactivated in various cancers. Inhibition of GSK-3β by this compound leads to a decrease in the expression of downstream targets like c-MYC and β-catenin in certain cell lines.[6]

Caption: this compound's effect on the Wnt/β-catenin signaling pathway.

LKB1/AMPK Signaling Pathway

This compound has been shown to interfere with cellular metabolism by inhibiting Liver Kinase B1 (LKB1) and activating AMP-activated protein kinase (AMPK) in pancreatic ductal adenocarcinoma cells.[7] This metabolic disruption contributes to its preferential killing of cancer stem cells.[7]

Cellular Processes Affected by this compound

The modulation of the aforementioned targets and pathways by this compound results in several key cellular outcomes that are detrimental to cancer cells.

Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines.[8] It achieves this through the activation of caspases and the regulation of Bcl-2 family proteins.[8]

Cell Cycle Arrest

This compound can arrest the cell cycle at different phases, depending on the cell type. For instance, it has been observed to cause G2/M phase arrest in some cancer cells.[9] This prevents cancer cells from progressing through mitosis and proliferating.

Quantitative Data on this compound's Activity

The anti-proliferative activity of this compound has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of its potency.

Table 3: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| K562 | Chronic Myeloid Leukemia | 6.60 | 48 | [3] |

| THP-1 | Acute Monocytic Leukemia | 8.21 | 48 | [3] |

| HepG2 | Hepatocellular Carcinoma | 8.97 | 48 | [3] |

| MCF-7 | Breast Cancer | 11.94 | 48 | [3] |

| Caco-2 | Colorectal Adenocarcinoma | 14.59 | 48 | [3] |

| U87 | Glioblastoma | 20 | 24 | [10] |

| Jopaca-1 (under hypoxia) | Pancreatic Ductal Adenocarcinoma | 1.1 | Not Specified | [7] |

| HT-29 | Colorectal Adenocarcinoma | 4.3 | Not Specified | [11] |

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to elucidate the cellular targets and signaling pathways of this compound.

Western Blot Analysis for Protein Expression and Phosphorylation

Objective: To determine the effect of this compound on the expression and phosphorylation status of target proteins.

Protocol:

-

Cell Culture and Treatment: Culture cancer cells (e.g., HeLa, K562) to 70-80% confluency. Treat cells with various concentrations of this compound or DMSO (vehicle control) for the desired time points.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Protein Transfer: Separate the protein samples on a polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., STAT3, p-STAT3, GSK-3β, β-catenin, PKMYT1, ATM, Actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: A generalized workflow for Western Blot analysis.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or DMSO for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Cell Treatment: Treat cells with this compound or DMSO for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Wash the cells with PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion

This compound is a promising anti-cancer agent with a complex and multi-faceted mechanism of action. Its ability to selectively inhibit key oncogenic kinases, induce the degradation of critical cellular proteins, and modulate multiple signaling pathways underscores its therapeutic potential. This technical guide provides a foundational understanding of this compound's cellular and molecular activities, offering valuable insights for the design of future preclinical and clinical investigations aimed at harnessing its full therapeutic benefit. Further research into its synergistic combinations with other anti-cancer agents and the development of more potent and selective derivatives will be crucial in translating the promise of this compound into effective cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Methylisoindigo and Its Bromo-Derivatives Are Selective Tyrosine Kinase Inhibitors, Repressing Cellular Stat3 Activity, and Target CD133+ Cancer Stem Cells in PDAC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Acts as a Molecular Glue to Target PKMYT1 for Degradation in Chronic Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [Effect of this compound on Wnt signal pathway in K562 and HL-60 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methylisoindigo preferentially kills cancer stem cells by interfering cell metabolism via inhibition of LKB1 and activation of AMPK in PDACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Inducement effect of this compound on apoptosis of leukemia cell line HL-60 and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

In Vitro Antileukemic Activity of Meisoindigo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meisoindigo, a synthetic derivative of indirubin, has been a cornerstone in the treatment of chronic myeloid leukemia (CML) in China for decades.[1][2][3] Its therapeutic efficacy has spurred significant interest in its broader antileukemic potential and underlying molecular mechanisms. This technical guide provides a comprehensive overview of the in vitro antileukemic activity of this compound, focusing on its effects on cell proliferation, apoptosis, and cell cycle regulation in various leukemia cell lines. Detailed experimental protocols and visual representations of key signaling pathways are presented to facilitate further research and drug development efforts in this area.

Core Antileukemic Activities

This compound exerts its antileukemic effects primarily through the inhibition of cell proliferation and the induction of apoptosis.[1][2][3][4] These effects have been observed in a range of leukemia cell types, including acute promyelocytic leukemia (APL), acute myeloid leukemia (AML), and myelomonocytic leukemia cells.[1][2][3][4] Notably, its activity extends to both retinoic acid-sensitive and resistant leukemia cell lines.[1][2][3][4]

Table 1: Inhibitory Concentration (IC50) of this compound in Leukemia Cell Lines

The 50% inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound across various human leukemia cell lines after 72 hours of incubation.

| Cell Line | Leukemia Type | Retinoic Acid Sensitivity | IC50 (µM) | Reference |

| NB4 | Acute Promyelocytic Leukemia (APL) | Sensitive | Value not explicitly stated in snippets | [2] |

| NB4.007/6 | Acute Promyelocytic Leukemia (APL) | Resistant | Value not explicitly stated in snippets | [2] |

| HL-60 | Acute Myeloid Leukemia (AML) | Sensitive | Value not explicitly stated in snippets | [2] |

| U937 | Myelomonocytic Leukemia | Not specified | Value not explicitly stated in snippets | [2] |

| K562 | Chronic Myeloid Leukemia (CML) | Not applicable | Comparable to this compound probe | [5] |

Note: While the source indicates that this compound effectively inhibited the growth of these cell lines at µM levels, the precise IC50 values were estimated but not explicitly provided in the text of the search results. The inhibitory effects were shown to be dose-dependent.[2]

Table 2: Apoptosis Induction by this compound in HL-60 Cells

This compound is a potent inducer of apoptosis, or programmed cell death, in leukemia cells. The data below illustrates the time-dependent increase in apoptosis in HL-60 cells treated with 20 µmol/L this compound.

| Treatment Duration | Apoptosis Rate (%) | Control Apoptosis Rate (%) |

| 1 hour | 3.70 ± 0.56 | 2.65 ± 0.78 |

| 3 hours | 19.80 ± 1.13 | 2.65 ± 0.78 |

| 6 hours | 29.20 ± 2.69 | 2.65 ± 0.78 |

| 12 hours | 47.05 ± 7.70 | 2.65 ± 0.78 |

Data from Wang et al., 2005.[6]

Molecular Mechanisms of Action

The antileukemic activity of this compound is underpinned by its modulation of several key signaling pathways that govern cell survival, proliferation, and death.

Apoptosis Induction Pathways

This compound induces apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.

-

Extrinsic Pathway: this compound upregulates the expression of the Fas death receptor, a key initiator of the extrinsic apoptosis pathway.[6]

-

Intrinsic Pathway: The compound disrupts the balance of the Bcl-2 family of proteins, leading to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[6][7] This shift promotes the release of cytochrome c from the mitochondria into the cytosol.[6]

-

Caspase Activation: Both pathways converge on the activation of a cascade of executioner caspases, including Caspase-3, Caspase-8, and Caspase-9.[6] Activated Caspase-3 then cleaves key cellular substrates, such as PARP, leading to the characteristic morphological changes of apoptosis, including chromatin condensation and DNA fragmentation.[6]

Caption: this compound-induced apoptosis signaling pathways.

Cell Cycle Regulation

While some studies suggest that the antileukemic effects of this compound are independent of cell cycle arrest[1][2][3][4][8], other research indicates a moderate induction of G0/G1 phase arrest in AML cells.[7] This is associated with the upregulation of cell cycle regulatory proteins p21 and p27.[7] A more recent study has identified Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) as a direct target of this compound in CML.[5][9] this compound acts as a "molecular glue," promoting the degradation of PKMYT1, which in turn leads to G2/M phase arrest.[5]

Other Signaling Pathways

-

Wnt/β-catenin Pathway: this compound has been shown to affect the Wnt signaling pathway by inhibiting the phosphorylation of GSK-3β and downregulating the expression of β-catenin and c-MYC in K562 and HL-60 cells.[10]

-

Anti-angiogenesis: this compound can inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth.[11] It achieves this by decreasing the secretion of Vascular Endothelial Growth Factor (VEGF) from leukemic cells and by inhibiting the proliferation, adhesion, and differentiation of endothelial cells.[12]

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the antileukemic activity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed leukemia cells (e.g., HL-60, K562) in a 96-well plate at a density of 5 x 10³ cells/well.

-

Treatment: After allowing the cells to adhere (if applicable) or stabilize for a few hours, add various concentrations of this compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT reagent to each well and incubate for another 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 450 nm or 570 nm using a microplate reader.

-

Analysis: Normalize the data to the control group and calculate the IC50 values using appropriate software (e.g., GraphPad Prism).[5]

Caption: Workflow for a typical cell viability (MTT) assay.

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat leukemia cells with the desired concentration of this compound for various time points (e.g., 1, 3, 6, 12 hours).[6]

-

Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess changes in their expression levels.

-

Protein Extraction: After treating cells with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p21, β-catenin) overnight at 4°C.[6][7][10]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

Conclusion

This compound demonstrates significant in vitro antileukemic activity across a variety of leukemia cell lines. Its multifaceted mechanism of action, involving the induction of apoptosis through both intrinsic and extrinsic pathways, modulation of the cell cycle, and inhibition of pro-survival signaling pathways like Wnt/β-catenin, makes it a compelling candidate for further investigation. The identification of PKMYT1 as a direct target provides a novel avenue for the development of more specific and potent antileukemic agents. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to build upon the existing knowledge and explore the full therapeutic potential of this compound and its derivatives.

References

- 1. Evaluation of this compound, an indirubin derivative: in vitro antileukemic activity and in vivo pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Evaluation of this compound, an indirubin derivative: in vitro antileukemic activity and in vivo pharmacokinetics. | Semantic Scholar [semanticscholar.org]

- 5. This compound Acts as a Molecular Glue to Target PKMYT1 for Degradation in Chronic Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Inducement effect of this compound on apoptosis of leukemia cell line HL-60 and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. [Effect of this compound on Wnt signal pathway in K562 and HL-60 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is this compound used for? [synapse.patsnap.com]

- 12. Anti-angiogenesis effects of this compound on chronic myelogenous leukemia in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Meisoindigo: An In-depth Technical Guide on its In Vivo Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meisoindigo, a synthetic derivative of indirubin, has been clinically used for the treatment of chronic myeloid leukemia (CML). Despite its therapeutic efficacy, a comprehensive understanding of its in vivo pharmacokinetics and metabolism is crucial for optimizing its clinical application and exploring its potential in other malignancies. This technical guide provides a detailed overview of the in vivo absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on preclinical studies in rat models. Quantitative pharmacokinetic data are summarized, and detailed experimental protocols for in vivo studies are provided. Furthermore, this guide elucidates a key signaling pathway influenced by this compound, offering insights into its mechanism of action.

In Vivo Pharmacokinetics of this compound and its Metabolites

Preclinical studies in rats have been instrumental in characterizing the pharmacokinetic profile of this compound following oral administration. These studies reveal that this compound is rapidly absorbed, extensively metabolized, and its parent form exhibits low systemic exposure. The major circulating metabolites are products of 3,3' double bond reduction.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound and its primary reductive metabolites in rat plasma after a single oral administration of 10 mg/kg.

Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | 1.2 ± 0.4 |

| Tmax | h | 0.5 |

| AUC(0-t) | ng·h/mL | 2.5 ± 0.8 |

| AUC(0-inf) | ng·h/mL | 2.8 ± 0.9 |

| t1/2 | h | 2.3 ± 0.7 |

Table 2: Pharmacokinetic Parameters of Reductive Metabolites of this compound in Rat Plasma

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | 25.4 ± 8.1 |

| Tmax | h | 1.0 |

| AUC(0-t) | ng·h/mL | 102.8 ± 25.7 |

| AUC(0-inf) | ng·h/mL | 115.6 ± 29.1 |

| t1/2 | h | 3.1 ± 0.9 |

Data sourced from studies on Sprague-Dawley rats.

In Vivo Metabolism of this compound

The metabolism of this compound is extensive and a key determinant of its pharmacokinetic profile. In vivo studies in rats have identified a range of metabolites in plasma, urine, and feces.

Metabolic Pathways

The primary metabolic pathways for this compound in vivo include:

-

3,3' Double Bond Reduction: This is the major metabolic pathway, leading to the formation of the main circulating active metabolites.

-

N-demethylation: This is a minor pathway.

-

Phenyl Mono-oxidation: This is another minor pathway.

-

Conjugation: Glucuronide and sulfate conjugation of metabolites are observed, particularly in urine.

Metabolite Distribution

-

Plasma: The major metabolites in rat plasma are the 3,3' double bond reduction products. Minor metabolites result from reduction followed by N-demethylation and phenyl mono-oxidation.[1]

-

Urine: The major urinary metabolites are formed from reduction followed by phenyl mono-oxidation, and their subsequent glucuronide and sulfate conjugates.[1] Minor metabolites in urine include the 3,3' double bond reduction products, N-demethylation products, and phenyl di-oxidation products.[1]

-

Feces: The primary metabolites found in rat feces are the result of reduction followed by phenyl mono-oxidation.[1] Minor fecal metabolites arise from reduction followed by N-demethylation and phenyl di-oxidation.[1]

Experimental Protocols

This section details the methodologies employed in the in vivo pharmacokinetic and metabolism studies of this compound.

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: this compound is administered as a single oral dose of 10 mg/kg via gavage. The drug is typically suspended in a vehicle such as 0.5% carboxymethylcellulose sodium.

-

Sample Collection: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Sample Preparation: Plasma samples are typically prepared for analysis by protein precipitation with a solvent like acetonitrile. The supernatant is then evaporated and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Analytical Methodology: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantitative determination of this compound and its metabolites in plasma.

-

Chromatography:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water containing a modifier like formic acid.

-

Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for this compound and its metabolites.

-

Signaling Pathway and Experimental Workflow Visualizations

This compound-Induced PKMYT1 Degradation Pathway

Recent studies have elucidated a novel mechanism of action for this compound, where it acts as a "molecular glue" to induce the degradation of the protein kinase PKMYT1.[2] This is achieved by enhancing the interaction between PKMYT1 and the E3 ubiquitin ligase TRIM25, leading to the ubiquitination and subsequent proteasomal degradation of PKMYT1.[2]

Caption: this compound acts as a molecular glue to promote PKMYT1 degradation.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study of this compound in a rat model.

References

- 1. Identification of circulatory and excretory metabolites of this compound in rat plasma, urine and feces by high-performance liquid chromatography coupled with positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Acts as a Molecular Glue to Target PKMYT1 for Degradation in Chronic Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Meisoindigo in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meisoindigo, a synthetic derivative of a component of traditional Chinese medicine, has demonstrated significant anti-cancer activity across a range of malignancies, including chronic myeloid leukemia (CML) and various solid tumors.[1][2] Its therapeutic effects are attributed to its ability to modulate multiple cellular signaling pathways and interact with specific molecular targets within cancer cells. This technical guide provides an in-depth overview of the known molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a comparative measure of its potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K562 | Chronic Myeloid Leukemia | Not specified, but effective in µM range | [3] |

| HL-60 | Acute Promyelocytic Leukemia | Not specified, but effective in µM range | [4] |

| U937 | Myelomonocytic Leukemia | Not specified, but effective in µM range | [4] |

| NB4 | Acute Promyelocytic Leukemia | Not specified, but effective in µM range | [4] |

| HT-29 | Colorectal Cancer | 4.3 (as mmol/L) | [5] |

| U87 | Glioblastoma | Dose-dependent inhibition | [6] |

| Panc1 | Pancreatic Ductal Adenocarcinoma | Not specified, effective at 20 µM | [7] |

| Jopaca-1 | Pancreatic Ductal Adenocarcinoma | Not specified, effective at 20 µM | [7] |

Key Molecular Targets and Signaling Pathways

This compound exerts its anti-cancer effects by targeting several key proteins and signaling cascades critical for cancer cell survival, proliferation, and metastasis.

Protein Kinase, Membrane-Associated Tyrosine/Threonine 1 (PKMYT1)

A pivotal discovery has identified PKMYT1 as a direct molecular target of this compound.[8] this compound functions as a "molecular glue," forming a reversible covalent bond with the Cys301 residue of PKMYT1.[8] This interaction enhances the binding of PKMYT1 to the E3 ligase TRIM25, leading to K48-linked polyubiquitination and subsequent proteasomal degradation of PKMYT1.[9] The degradation of PKMYT1, a negative regulator of the G2/M cell cycle checkpoint, induces G2/M phase arrest and apoptosis in cancer cells.[10][11]

LKB1/AMPK Signaling Pathway

In pancreatic ductal adenocarcinoma (PDAC) cancer stem cells, this compound has been shown to interfere with cellular metabolism by inhibiting Liver Kinase B1 (LKB1) and activating AMP-activated protein kinase (AMPK).[2][7][12] This modulation of the LKB1/AMPK pathway, a central regulator of cellular energy homeostasis, contributes to the preferential killing of cancer stem cells.[5][7][13]

References

- 1. researchgate.net [researchgate.net]

- 2. Methylisoindigo preferentially kills cancer stem cells by interfering cell metabolism via inhibition of LKB1 and activation of AMPK in PDACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.bcm.edu [cdn.bcm.edu]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. embopress.org [embopress.org]

Meisoindigo's Induction of Apoptosis in Leukemia Cells: A Technical Guide

Meisoindigo, a synthetic derivative of indirubin isolated from the traditional Chinese medicine Indigo naturalis, has been a therapeutic agent for chronic myeloid leukemia (CML) in China for decades[1][2][3]. Its efficacy stems primarily from its ability to inhibit the proliferation of leukemia cells and induce programmed cell death, or apoptosis[1][2][4]. This in-depth guide synthesizes the current understanding of the molecular mechanisms underlying this compound-induced apoptosis in leukemia cells, presenting key quantitative data and experimental protocols for researchers, scientists, and drug development professionals.

Core Mechanism: Induction of Apoptosis

This compound exerts its anti-leukemic effects through a multi-faceted approach that culminates in the activation of apoptosis. The primary mechanisms include the inhibition of pro-survival signaling pathways, direct activation of the caspase cascade, and modulation of apoptosis-regulating proteins[1][3]. Studies have shown that this compound's effects are related to proliferation inhibition and apoptosis induction, often independent of cell cycle arrest[1][2][4]. However, some reports indicate a moderate cell-cycle arrest at the G0/G1 or G2/M phase in certain cell lines[5][6][7][8].

Key Signaling Pathways Modulated by this compound

This compound's pro-apoptotic activity is driven by its interaction with several critical signaling pathways that govern cell survival, proliferation, and death.

Intrinsic and Extrinsic Apoptosis Pathways

This compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. In the human myelocytic leukemia cell line HL-60, treatment with this compound leads to an increased expression of the Fas death receptor, initiating the extrinsic pathway[9]. This subsequently activates caspase-8[9]. Simultaneously, this compound modulates the Bcl-2 family of proteins, down-regulating the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax[5][9]. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway[9]. Both pathways converge on the activation of the executioner caspase-3, which cleaves key cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis[9].

PKMYT1 Degradation Pathway

A novel mechanism reveals that this compound functions as a "molecular glue"[6][10]. It directly targets the protein kinase PKMYT1 by forming a covalent bond with its Cys301 residue[6]. This interaction enhances the binding between PKMYT1 and the E3 ubiquitin ligase TRIM25 by approximately 30-fold[6]. The resulting complex facilitates the K48-linked polyubiquitination of PKMYT1, marking it for degradation by the proteasome[6][10]. The knockdown of PKMYT1 has been shown to inhibit cell proliferation, induce G2/M phase arrest, and enhance early apoptosis in K562 CML cells, providing a clear molecular rationale for this compound's clinical efficacy[6][10].

Inhibition of Pro-Survival Signaling

This compound also suppresses several signaling pathways that are crucial for the survival and proliferation of leukemia cells.

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is often constitutively active in leukemia, promoting cell survival[11]. This compound has been found to selectively inhibit STAT3-associated tyrosine kinases[12]. It reduces the phosphorylation of STAT3, thereby inhibiting its activity in a time- and concentration-dependent manner in various cancer cell lines[12].

-

Wnt/β-catenin Pathway: this compound can affect the Wnt signaling pathway by inhibiting the phosphorylation of GSK-3β and down-regulating the expression of β-catenin and the oncogene c-myc in HL-60 and K562 cells[7][8][13].

-

PI3K/Akt Pathway: In glioblastoma cells, and with implications for leukemia, this compound has been shown to inhibit proliferation and induce apoptosis by down-regulating the PI3K/Akt pathway[14][15]. This involves reducing the expression and phosphorylation of PI3K and Akt, which are key mediators of cell survival[14].

Quantitative Data on this compound's Efficacy

The anti-leukemic activity of this compound has been quantified across various cell lines, demonstrating its potent dose- and time-dependent effects.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Leukemia Cell Lines

| Cell Line | Leukemia Type | IC50 Value (µM) | Incubation Time (h) | Citation |

| NB4 | Acute Promyelocytic Leukemia (APL) | ~4-8 | 72 | [1] |

| NB4.007/6 | Retinoic Acid-Resistant APL | ~4-8 | 72 | [1] |

| HL-60 | Acute Myeloid Leukemia (AML) | ~8-12 | 72 | [1] |

| U937 | Myelomonocytic Leukemia | ~8-12 | 72 | [1] |

| K562 | Chronic Myeloid Leukemia (CML) | Not specified | - | [6][10][13] |

| HT-29 | Colorectal Cancer (for comparison) | 4.3 | Not specified | [7][8] |

| U87 | Glioblastoma (for comparison) | 20 | 24 | [16] |

Note: IC50 values are estimated from graphical data in the cited source and may vary between experiments.

Table 2: Apoptosis Induction in HL-60 Cells

| This compound Conc. (µM) | Treatment Time (h) | Apoptosis Rate (%) | Control Apoptosis Rate (%) | Citation |

| 20 | 1 | 3.70 ± 0.56 | 2.65 ± 0.78 | [9] |

| 20 | 3 | 19.80 ± 1.13 | 2.65 ± 0.78 | [9] |

| 20 | 6 | 29.20 ± 2.69 | 2.65 ± 0.78 | [9] |

| 20 | 12 | 47.05 ± 7.70 | 2.65 ± 0.78 | [9] |

Table 3: Modulation of Apoptosis-Related Proteins by this compound

| Cell Line | Protein | Effect | Citation |

| HL-60 | Bcl-2 | Down-regulated | [5][9] |

| HL-60, AML primary cells | Bak | Up-regulated | [5] |

| HL-60, AML primary cells | Bax | Up-regulated | [5][9] |

| HL-60 | Caspase-3 | Activated | [9] |

| HL-60 | Caspase-8 | Activated | [9] |

| HL-60 | Caspase-9 | Activated | [9] |

| HL-60 | Cytochrome c | Increased in cytosol | [9] |

| HL-60 | Fas | Up-regulated | [9] |

| AML primary cells | p21 | Up-regulated | [5] |

| AML primary cells | p27 | Up-regulated | [5] |

Experimental Methodologies

Reproducible and rigorous experimental design is critical. The following sections detail common protocols used to investigate the effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Human leukemia cell lines such as HL-60 (AML), K562 (CML), NB4 (APL), and U937 (myelomonocytic) are commonly used[1][9][13].

-

Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2[10].

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Final concentrations for treatment typically range from 1 to 50 µM[1][9][10]. The final DMSO concentration in the culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.

Cell Viability Assay

-

Purpose: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Method (Trypan Blue Exclusion):

-

Seed cells (e.g., 3 x 10^6 cells/mL) in 24-well plates[1].

-

Treat cells with various concentrations of this compound (e.g., 0-20 µM) for 24, 48, and 72 hours[1].

-

Harvest cells and mix a small aliquot with an equal volume of 0.4% trypan blue stain.

-

Count viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

Calculate cell viability and plot against this compound concentration to determine the IC50 value.

-

-

Method (CCK-8/MTS Assay):

-

Seed cells (e.g., 5 x 10^3 cells/well) in 96-well plates and allow them to adhere or stabilize for 6 hours[10][14].

-

Add this compound at various concentrations and incubate for the desired time (e.g., 24, 48, or 72 hours)[10].

-

Add CCK-8 or MTS reagent to each well and incubate for 2-4 hours at 37°C[10].

-

Measure the absorbance at 450 nm (CCK-8) or 490 nm (MTS) using a microplate reader[10].

-

Apoptosis Detection by Flow Cytometry

-

Purpose: To quantify the percentage of cells undergoing apoptosis.

-

Method (Annexin V/Propidium Iodide Staining):

-

Treat cells with this compound for specified times (e.g., 3, 6, 12 hours)[9].

-

Harvest approximately 1 x 10^6 cells by centrifugation.

-

Wash cells with cold phosphate-buffered saline (PBS).

-

Resuspend cells in 1X Binding Buffer provided with a commercial Annexin V-FITC Apoptosis Detection Kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

-

Western Blot Analysis

-

Purpose: To detect changes in the expression levels of specific proteins involved in apoptosis.

-

Method:

-

Treat cells with this compound and a vehicle control for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Determine protein concentration using a BCA protein assay kit[10].

-

Denature equal amounts of protein (e.g., 20-50 µg) by boiling in SDS-PAGE loading buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane[9][10].

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies specific to target proteins (e.g., Bcl-2, Bax, Caspase-3, p-STAT3, β-actin) overnight at 4°C[9][13].

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature[10].

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system[10].

-

Conclusion

This compound is a potent inducer of apoptosis in a variety of leukemia cell lines. Its anti-neoplastic activity is not limited to a single mechanism but involves the concerted modulation of multiple critical cellular pathways. By activating both intrinsic and extrinsic apoptotic cascades, promoting the degradation of the key cell cycle kinase PKMYT1, and suppressing essential pro-survival signals like the STAT3 and PI3K/Akt pathways, this compound effectively drives malignant cells toward programmed cell death. The quantitative data and established protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and the development of novel anti-leukemic agents.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Evaluation of this compound, an indirubin derivative: in vitro antileukemic activity and in vivo pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The antitumor activity of this compound against human colorectal cancer HT-29 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Inducement effect of this compound on apoptosis of leukemia cell line HL-60 and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Acts as a Molecular Glue to Target PKMYT1 for Degradation in Chronic Myeloid Leukemia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stat3 signaling in acute myeloid leukemia: ligand-dependent and -independent activation and induction of apoptosis by a novel small-molecule Stat3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methylisoindigo and Its Bromo-Derivatives Are Selective Tyrosine Kinase Inhibitors, Repressing Cellular Stat3 Activity, and Target CD133+ Cancer Stem Cells in PDAC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Effect of this compound on Wnt signal pathway in K562 and HL-60 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound inhibits cellular proliferation via down-regulation of the PI3K/Akt pathway and induces cellular apoptosis in glioblastoma U87 cells | Acta Biochimica Polonica [abp.ptbioch.edu.pl]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Meisoindigo Dosage in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meisoindigo, a synthetic derivative of indirubin, is a compound of significant interest in pharmacological research, particularly in oncology. It has demonstrated anti-tumor activities in various cancer models, including chronic myeloid leukemia (CML) and colorectal cancer.[1] this compound exerts its effects through multiple mechanisms, such as the inhibition of DNA biosynthesis, disruption of microtubule assembly, and modulation of key signaling pathways.[2] Notably, it acts as a "molecular glue" to promote the degradation of PKMYT1, a protein kinase involved in cell cycle regulation.[3][4] This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models, summarizing key quantitative data and experimental procedures to ensure reproducibility and accuracy in preclinical studies.

Quantitative Data Summary

The following tables summarize the reported dosages and experimental details for this compound administration in various mouse models.

Table 1: this compound Dosage and Administration in Mouse Cancer Models

| Cancer Model | Mouse Strain | This compound Dosage | Administration Route | Vehicle | Treatment Duration | Key Findings | Reference |

| Chronic Myeloid Leukemia (K562 Xenograft) | BALB/c nude mice | 150 mg/kg | Oral Gavage | Not specified | 14 days | Significantly inhibited tumor growth. | [3] |

| Colorectal Cancer (HT-29 Xenograft) | Nude mice | 100 mg/kg | Oral Gavage | Not specified | Daily | Significantly inhibited HT-29 xenograft tumor growth. | [1] |

| Acute Myeloid Leukemia | NOD/SCID mice | Not specified | Not specified | Not specified | Not specified | Demonstrated in vivo anti-leukemic activity by decreasing spleen size in a dose-dependent manner. | [5][6] |

Table 2: Pharmacokinetic and Toxicity Profile of this compound in Rodents

| Parameter | Species | Key Findings | Reference |

| Pharmacokinetics | Rat | Poor oral bioavailability; plasma concentrations were much lower than the in vitro IC50s. The presence of active metabolites is suggested. | [2][7] |

| Toxicity | Mouse | Fewer side effects compared to its parent compound, indirubin. Specific LD50 and detailed toxicology data in mice are not extensively reported in the reviewed literature. | [3] |

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage